molecular formula C9H5ClF4O2 B1405332 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride CAS No. 1373920-78-5

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B1405332
CAS No.: 1373920-78-5
M. Wt: 256.58 g/mol
InChI Key: FKJAOSVOAJPKGX-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride (CAS RN: 1373920-78-5) is a high-purity benzoyl chloride derivative offered with a minimum assay of 97% . This compound is a specialized organic building block with a molecular formula of C9H5ClF4O2 and a molecular weight of 256.58 g/mol . As an acyl chloride, it is a highly reactive intermediate used in synthetic organic chemistry to introduce the 2-fluoro-5-methoxy-3-(trifluoromethyl)benzoyl group into target molecules, primarily through nucleophilic acyl substitution reactions. Such reagents are valuable in the development of advanced materials and bioactive compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with extreme care: it causes severe skin burns and serious eye damage .

Properties

IUPAC Name

2-fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O2/c1-16-4-2-5(8(10)15)7(11)6(3-4)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJAOSVOAJPKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401196343
Record name Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-78-5
Record name Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Substituted Benzoic Acid with Thionyl Chloride

  • Procedure: The most common and direct method involves reacting 2-fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
  • Conditions: Typically reflux at approximately 80°C for about 10 hours.
  • Work-up: Excess thionyl chloride is removed by distillation under reduced pressure.
  • Outcome: This yields the desired benzoyl chloride with high purity suitable for further synthetic applications.
  • Notes: The presence of electron-withdrawing trifluoromethyl and electron-donating methoxy groups influences reactivity, but the reaction proceeds efficiently under these conditions.

Chlorination Using Phosphorus Pentachloride

  • Alternative reagent: Phosphorus pentachloride (PCl₅) can also convert the corresponding benzoic acid to benzoyl chloride.
  • Conditions: Reaction typically carried out under controlled temperature to avoid side reactions.
  • Outcome: This method provides a comparable yield and purity but may require more careful handling due to the reactivity of PCl₅.

Halogen Exchange and Fluorination of Trichloromethylbenzoyl Chlorides

  • Advanced method: Starting from trichloromethylbenzoyl chloride derivatives, selective fluorination with hydrogen fluoride (HF) in the presence of halogen transfer catalysts (e.g., antimony pentachloride) can yield trifluoromethylbenzoyl chlorides.
  • Process details:
    • Hydrolysis of bis(trichloromethyl)benzene to obtain trichloromethylbenzoyl chloride.
    • Reaction with HF vapor at 60-70°C with stirring and catalyst presence.
  • Product distribution: The reaction yields a mixture including trifluoromethylbenzoyl chloride as the major product, with minor amounts of trifluoromethylbenzoyl fluoride and residual trichloromethylbenzoyl chloride.
  • Advantages: This method offers a direct route to trifluoromethyl-substituted benzoyl chlorides from readily available starting materials, improving efficiency and economy over multistep acid preparations.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Reaction Time Temperature Yield / Purity Notes
Thionyl Chloride Chlorination 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid SOCl₂, reflux ~10 hours ~80°C High purity, efficient Widely used, straightforward
Phosphorus Pentachloride Same as above PCl₅, controlled temperature Variable Moderate Comparable to SOCl₂ Requires careful handling
HF Fluorination of Trichloromethylbenzoyl chloride 3-Trichloromethylbenzoyl chloride HF vapor, antimony pentachloride catalyst Several hours 60-70°C Major product with minor impurities Direct fluorination, catalyst-dependent
Industrial Multi-step Synthesis Tetrachlorophthalic anhydride (for related compounds) Methylamine, KF, SOCl₂, DMF catalyst Multi-step 35-150°C (varies) ~55% overall yield, >99% purity Complex, scalable industrial process

Detailed Research Findings and Notes

  • The direct chlorination of substituted benzoic acids with thionyl chloride remains the most practical and commonly employed laboratory method for synthesizing benzoyl chlorides with sensitive substituents like fluorine and methoxy groups.
  • The HF fluorination method for trifluoromethylbenzoyl chlorides offers a novel approach that bypasses the need for multistep acid synthesis, using halogen exchange and catalysis to install trifluoromethyl groups directly on benzoyl chlorides.
  • Industrial methods demonstrate the complexity of preparing highly fluorinated methoxybenzoyl chlorides, involving multiple functional group transformations and careful control of reaction conditions to achieve high purity and yield.
  • Spectroscopic analyses (e.g., 1H NMR, GC) confirm the formation and purity of benzoyl chlorides produced by these methods, with characteristic chemical shifts and chromatographic profiles consistent with the target compounds.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Role as an Intermediate in Drug Synthesis

The compound serves as a critical intermediate in the synthesis of pharmaceuticals. The incorporation of fluorine into drug molecules often enhances their pharmacokinetic properties, leading to improved efficacy and stability. Specifically, the trifluoromethoxy group can significantly alter the biological activity of drug candidates.

Case Study: Anticancer Agents

Research has demonstrated that derivatives synthesized from 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride exhibit promising activity against specific cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .

CompoundCell LineIC50 (µM)Mechanism of Action
BPUMCF-78.47 ± 0.18Inhibits cell cycle progression and induces apoptosis

Agricultural Chemicals

Formulation of Agrochemicals

The compound is utilized in developing agrochemicals such as herbicides and fungicides. Its ability to enhance the efficacy and selectivity of these products leads to improved crop yields. Fluorinated compounds have been shown to possess better metabolic stability and lipophilicity, which are beneficial for agricultural applications .

Material Science

Advanced Materials Development

In material science, 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride is employed to modify polymers and create new materials with enhanced properties:

  • Polymer Modification: The introduction of the trifluoromethoxy group improves thermal stability and chemical resistance.
  • Coatings and Adhesives: Fluorinated compounds are often used in high-performance coatings and adhesives due to their durability and resistance to environmental factors .

Organic Synthesis

Versatile Intermediate

The compound acts as a versatile intermediate in organic synthesis, particularly in acylation reactions where it introduces the trifluoromethoxy group into aromatic compounds. This modification can significantly alter the chemical properties and biological activities of the resulting molecules.

Common Reactions Involving the Compound

Reaction TypeDescriptionMajor Products Formed
Nucleophilic SubstitutionReacts with amines, alcohols, thiolsAmides, Esters, Thioesters
HydrolysisHydrolyzes to form corresponding benzoic acid3-Fluoro-5-methoxybenzoic acid
Coupling ReactionsParticipates in Suzuki-Miyaura couplingBiaryl Compounds

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl and fluoro groups increase the electrophilicity of the carbonyl carbon in the benzoyl chloride group, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

Substituent Effects and Reactivity

The reactivity and applications of benzoyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

3-Chloro-5-(trifluoromethyl)benzoyl Chloride
  • Molecular Formula : C₈H₃Cl₂F₃O
  • CAS : 886496-83-9, 261763-03-5
  • Key Differences :
    • Replaces the 2-fluoro and 5-methoxy groups in the target compound with a 3-chloro substituent.
    • The absence of methoxy (electron-donating) increases electrophilicity compared to the target compound.
    • Chlorine’s stronger electron-withdrawing effect enhances reactivity in nucleophilic acyl substitution reactions .
5-Methoxy-2,3,4-trifluorobenzoyl Chloride
  • Molecular Formula : C₈H₄ClF₃O₂
  • CAS : 1263376-71-1
  • Key Differences :
    • Features three fluorine atoms at positions 2, 3, and 4, increasing electron-withdrawing effects.
    • The trifluoro substitution pattern may reduce steric hindrance compared to the target’s trifluoromethyl group.
    • Higher halogen content could improve stability but reduce solubility .
3-Methyl-5-(trifluoromethoxy)benzoyl Chloride
  • Molecular Formula : C₉H₆ClF₃O₂
  • CAS : 916420-52-5
  • Key Differences: Substitutes the trifluoromethyl group with trifluoromethoxy (OCF₃). The methyl group at position 3 introduces steric effects absent in the target compound .
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl Chloride
  • Molecular Formula : C₈H₂BrCl₂F₃O
  • CAS : 2385595-04-8
  • Key Differences :
    • Bromine and chlorine substituents increase molecular weight (321.91 g/mol) and halogenation density.
    • Bromine’s larger atomic radius may hinder reactions requiring precise steric alignment.
    • Likely used in heavy halogen-based coupling reactions, unlike the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Substituents
Target Compound* ~268.5 N/A N/A 2-F, 5-OCH₃, 3-CF₃
3-Chloro-5-(trifluoromethyl)benzoyl Cl 238.59 N/A N/A 3-Cl, 5-CF₃
5-Methoxy-2,3,4-trifluorobenzoyl Cl 224.57 N/A N/A 2,3,4-F, 5-OCH₃
3-Methyl-5-(trifluoromethoxy)benzoyl Cl 238.59 N/A N/A 3-CH₃, 5-OCF₃
3-Bromo-4-chloro-5-CF₃-benzoyl Cl 321.91 N/A N/A 3-Br, 4-Cl, 5-CF₃

*Estimated based on structural analogs.

Biological Activity

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group, along with the fluorine and methoxy substituents, contributes to its unique chemical properties, which may influence its interactions with biological targets.

  • Molecular Formula : C9H5ClF4O2
  • Molecular Weight : 256.58 g/mol
  • Structure : The compound features a benzoyl group substituted with both a trifluoromethyl and a methoxy group, alongside a chlorine atom, which enhances its reactivity and potential as a pharmacophore.

The biological activity of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance the compound's binding affinity to certain enzymes and receptors. This interaction may modulate various biochemical pathways, leading to observed therapeutic effects.

Biological Activity Overview

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced potency in several biological assays. For instance:

  • Inhibition of Enzymes : Studies have shown that similar trifluoromethyl-containing compounds can inhibit enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are important in endocannabinoid signaling pathways .
  • Anticancer Activity : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For example, some benzoyl derivatives have shown IC50 values in the low micromolar range against ovarian cancer cells .

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluated the effects of fluorinated benzoyl compounds on ovarian cancer cell lines (OVCAR-3 and COV318). The results indicated significant inhibition of cell viability, suggesting potential for development as anticancer agents .
  • Enzyme Inhibition Studies : Research into the structure-activity relationship (SAR) of trifluoromethyl-substituted compounds revealed that the introduction of this group significantly increased the potency of inhibitors targeting MAGL compared to non-fluorinated analogs .
  • Synthesis and Functionalization : The synthesis pathways for similar compounds often involve complex reactions where trifluoromethyl groups are introduced through nucleophilic substitutions or coupling reactions, highlighting the versatility of these compounds in drug development .

Data Table: Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 Value (µM)Biological Activity
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chlorideMAGLTBDPotential inhibitor
Trifluoromethyl-benzamideFAAH10Inhibitor
Benzoylpiperidine derivativeMAGL9.28Antiproliferative

Safety and Toxicological Information

While specific toxicity data for 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride is limited, general safety data indicates it may cause severe skin and eye irritation . Proper handling procedures should be followed to mitigate exposure risks.

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride?

Methodological Answer: The compound is typically synthesized via chlorination of the corresponding benzoic acid using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic dimethylformamide (DMF). Key steps include:

  • Reaction Conditions : Reflux for 3 hours under anhydrous conditions to ensure complete conversion of the carboxylic acid to the acyl chloride .
  • Purification : Distillation under reduced pressure (e.g., 16 mmHg, bp ~78–79°C) to isolate the product .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3500 cm⁻¹) and emergence of the C=O stretch (~1800 cm⁻¹) .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Analysis :
    • ¹H NMR : Identify methoxy (-OCH₃) protons as a singlet at ~δ 3.8–4.0 ppm and aromatic protons influenced by fluorine substituents (splitting patterns vary based on substituent positions) .
    • ¹⁹F NMR : Detect fluorine environments; trifluoromethyl (-CF₃) groups typically resonate at ~δ -60 to -70 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated MW: 266.56 g/mol) via ESI-MS or GC-MS .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -CF₃, -F) influence the reactivity of this benzoyl chloride in nucleophilic acyl substitution?

Methodological Answer: The trifluoromethyl (-CF₃) and fluoro (-F) groups enhance electrophilicity of the carbonyl carbon via inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). To study this:

  • Kinetic Experiments : Compare reaction rates with non-fluorinated analogs in model reactions (e.g., amidation with aniline). Use stopped-flow NMR to track intermediate formation .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution at the carbonyl carbon and transition-state energies .
  • Case Study : In , a related trifluoromethylpyridine derivative exhibited 3× faster acylation than its non-fluorinated counterpart due to enhanced electrophilicity .

Q. What strategies mitigate hydrolysis during storage or handling of this moisture-sensitive compound?

Methodological Answer:

  • Storage : Use anhydrous solvents (e.g., dry DCM or THF) and store under inert gas (N₂/Ar) at –20°C in sealed, septum-capped vials .
  • Stabilization : Add molecular sieves (3Å) to absorb trace moisture. Avoid prolonged exposure to humid environments during weighing .
  • Handling : Perform reactions in gloveboxes for air-sensitive steps. Monitor hydrolysis via ¹H NMR by tracking the appearance of benzoic acid peaks .

Q. How can researchers resolve contradictions in reported spectral data for fluorinated benzoyl chlorides?

Methodological Answer:

  • Cross-Validation : Compare experimental data (e.g., ¹³C NMR chemical shifts) with computational predictions (GIAO method) and authoritative databases like NIST Chemistry WebBook .
  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to confirm assignments of carbonyl oxygen signals in mass spectra .
  • Collaborative Studies : Replicate conflicting spectral results (e.g., divergent ¹⁹F NMR shifts) under standardized conditions (same solvent, temperature, and concentration) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 2
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride

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